3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to a class of heterocyclic molecules featuring a pyrido[1,2-a]pyrimidin-4-one core conjugated with a thiazolidinone moiety via a methylidene bridge. The Z-configuration of the methylidene group is critical for maintaining planar geometry, which enhances π-π stacking interactions with biological targets . Key structural features include:
- Thiomorpholin-4-yl group: The sulfur atom in thiomorpholine increases lipophilicity compared to oxygen-containing morpholine derivatives, influencing membrane permeability .
- 7-Methyl group: Modulates electronic effects on the pyrimidinone ring, affecting solubility and reactivity .
Structural elucidation of such compounds typically involves NMR (1H, 13C), IR, and mass spectrometry, as demonstrated in studies on related thiazolidinone-pyrimidine hybrids .
Properties
Molecular Formula |
C22H24N4O2S3 |
|---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(5Z)-3-cyclopentyl-5-[(7-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H24N4O2S3/c1-14-6-7-18-23-19(24-8-10-30-11-9-24)16(20(27)25(18)13-14)12-17-21(28)26(22(29)31-17)15-4-2-3-5-15/h6-7,12-13,15H,2-5,8-11H2,1H3/b17-12- |
InChI Key |
JKNYQVUDXJFPDE-ATVHPVEESA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)N5CCSCC5)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCC4)N5CCSCC5)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions One common approach starts with the preparation of the thiazolidine ring, followed by the formation of the pyrido[1,2-a]pyrimidine core
Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting cyclopentanone with thiourea under acidic conditions to yield 3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidine.
Pyrido[1,2-a]pyrimidine Core: This core structure can be synthesized by reacting 2-aminopyridine with an appropriate aldehyde or ketone under reflux conditions.
Introduction of Thiomorpholine Group: The final step involves the nucleophilic substitution reaction where the thiomorpholine group is introduced to the pyrido[1,2-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine and thiomorpholine moieties.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiomorpholine and pyrido[1,2-a]pyrimidine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential bioactivity. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests that it may have activity against certain diseases, possibly through inhibition of specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in organic reactions. Its unique properties may offer advantages in specific applications such as coatings or polymers.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood. it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The thiazolidine and pyrido[1,2-a]pyrimidine moieties may play a key role in binding to these targets, while the thiomorpholine group could influence the compound’s overall bioactivity.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares substituents and inferred properties of the target compound with analogs from literature:
*Estimated based on substituent contributions.
Structural Insights :
- Cyclopentyl vs. Alkyl Chains (Propyl/Isobutyl): Cyclopentyl’s rigid, nonpolar structure may enhance binding to hydrophobic pockets compared to linear alkyl chains .
- Thiomorpholine vs. Morpholine : Thiomorpholine’s sulfur atom increases logP by ~0.4 units, favoring blood-brain barrier penetration .
- Thiomorpholine vs. Tetrahydrofuranmethyl : The latter’s oxygen-rich structure improves solubility but reduces membrane affinity .
Research Findings and Implications
Biological Activity
The compound 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that exhibits significant biological activity, particularly in antimicrobial and potential anticancer applications. This article synthesizes current research findings to provide a comprehensive overview of its biological properties.
Chemical Structure and Properties
This compound features a unique combination of thiazolidine, pyridopyrimidine, and thiomorpholine moieties. Its structural complexity allows for diverse interactions with biological targets, which is crucial for its pharmacological efficacy.
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities and influence cellular signaling pathways. The presence of the thiazolidine and pyridopyrimidine rings suggests potential inhibition of key enzymes involved in metabolic pathways.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidinones, similar in structure to our compound, exhibit potent antibacterial and antifungal activities. For instance, compounds containing the thiazolidine moiety have shown:
- Antibacterial Activity : Against a range of Gram-positive and Gram-negative bacteria. Notably, some derivatives demonstrated Minimum Inhibitory Concentration (MIC) values significantly lower than those of established antibiotics like ampicillin. For example, one study reported MIC values as low as 0.004 mg/mL against Enterobacter cloacae and Escherichia coli .
| Bacteria Species | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Enterobacter cloacae | 0.004 | 0.008 |
| Escherichia coli | 0.015 | 0.030 |
| Staphylococcus aureus | 0.008 | 0.020 |
| Bacillus cereus | 0.015 | 0.030 |
Antifungal Activity
The compound also exhibits antifungal properties, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains. The most sensitive strain was Trichoderma viride, while Aspergillus fumigatus showed greater resistance .
Case Studies
- Study on Antibacterial Efficacy : A series of thiazolidinone derivatives were synthesized and tested against eight bacterial strains using microdilution methods. The results indicated that the majority of compounds had superior antibacterial activity compared to traditional antibiotics .
- Antifungal Assessment : In another study focusing on antifungal activity against multidrug-resistant Candida species, compounds similar to the target molecule demonstrated significant inhibitory effects, suggesting potential therapeutic applications in treating fungal infections .
Structure-Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications on the thiazolidine ring significantly influence the antibacterial potency of the compounds. For instance, the introduction of specific substituents can enhance binding affinity to bacterial enzymes or receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
